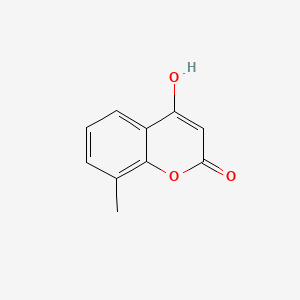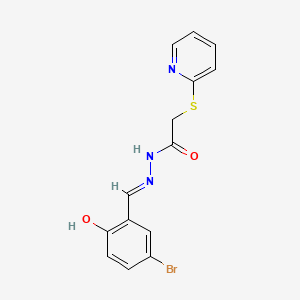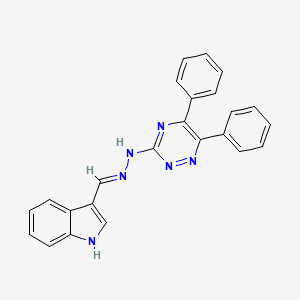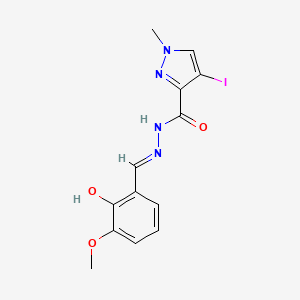
4-Hidroxi-8-metil-2H-croman-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Hydroxy-8-methyl-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst and other procedures .Molecular Structure Analysis
The molecule can be described as a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring . Energy minimization for the 2D structure of each of the isolated compounds was initiated by means of Chimera software .Chemical Reactions Analysis
The reactant showed good reusability in this enzymatic reaction and produced higher yields of products . The reaction mixture was filtered to give 2- [ (4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide .Physical and Chemical Properties Analysis
The compound is a powder with a melting point of 231-235°C . It has a molecular weight of 176.17 .Aplicaciones Científicas De Investigación
Investigación Médica y Biomédica
Los derivados de cumarina, como la 4-Hidroxi-8-metil-2H-croman-2-ona, tienen una gran variedad de aplicaciones en la ciencia médica y la investigación biomédica {svg_1}. Se asocian con diversas actividades biológicas, que incluyen antiviral, antibacterial, antimicrobiana, anticoagulante, antiinflamatoria, anticancerígena, anticonvulsiva, antioxidante, antifúngica y anti-VIH {svg_2}.
Inhibidor de la Proteína Tirosina Fosfatasa 1B
La this compound se utiliza como inhibidor de la proteína tirosina fosfatasa 1B {svg_3}. Esta enzima desempeña un papel clave en la transducción de señales celulares, el crecimiento celular y la diferenciación {svg_4}.
Inhibidor de la Acetilcolinesterasa
Este compuesto también actúa como un inhibidor de la acetilcolinesterasa {svg_5}. La acetilcolinesterasa es una enzima responsable de la descomposición de la acetilcolina, un neurotransmisor, en la hendidura sináptica {svg_6}.
Inhibidor de la Monoaminooxidasa
La this compound se utiliza como un inhibidor de la monoaminooxidasa {svg_7}. La monoaminooxidasa es una enzima que cataliza la oxidación de las monoaminas, que participan en la transmisión de señales en el cerebro {svg_8}.
Industrias de Tintes y Pigmentos
Los derivados de la 2H-croman-2-ona han recibido atención en el área de las industrias de tintes y pigmentos, ya que son útiles en la producción de materiales fluorescentes {svg_9}.
Síntesis de Nuevos Agentes Antifúngicos
Los derivados de 2,2-dimetil-2H-croman, que pueden sintetizarse a partir de la this compound, se han diseñado y sintetizado como posibles agentes antifúngicos {svg_10}. Estos compuestos han mostrado una actividad antifúngica significativa contra varios hongos fitopatógenos {svg_11}.
Inhibición de la Agregación Plaquetaria
La this compound posee la propiedad de inhibir la agregación plaquetaria {svg_12}. Esto la hace potencialmente útil en el tratamiento de afecciones en las que la agregación plaquetaria juega un papel, como la trombosis {svg_13}.
Inhibición de la Esteroide 5α-Reductasa
Este compuesto también se utiliza como un inhibidor de la esteroide 5α-reductasa {svg_14}. Esta enzima juega un papel crucial en la conversión de testosterona a dihidrotestosterona, un andrógeno más potente {svg_15}.
Mecanismo De Acción
Coumarins have been routinely employed as herbal medicines since early ages . They have been intensively screened for different biological properties . In recent years, there has been considerable amount of researches with coumarins being tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Safety and Hazards
Propiedades
IUPAC Name |
4-hydroxy-8-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-3-2-4-7-8(11)5-9(12)13-10(6)7/h2-5,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTGXRICOTZSFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24631-83-2 |
Source


|
| Record name | 4-hydroxy-8-methyl-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the main focus of the research presented in the paper?
A1: The research primarily focuses on exploring the reactivity of (chlorocarbonyl) phenyl ketene with different nucleophiles like β-ketoamides and thiochromen-2-one. [] The goal is to synthesize novel heterocyclic compounds, potentially with biological activity, using a one-pot reaction strategy.
Q2: Why are one-pot reactions advantageous in organic synthesis?
A2: One-pot reactions are desirable in organic synthesis because they allow for multiple chemical transformations to occur in a single reaction vessel without the need for isolation and purification of intermediates. [] This approach can save time, reduce waste, and potentially increase overall yields.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,5-Dimethyl-2-[({2-[4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-1-piperazinyl]ethyl}amino)methylene]-1,3-cyclohexanedione](/img/structure/B604645.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B604649.png)
![3-(4-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B604650.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-isopropylphenoxy)acetohydrazide](/img/structure/B604653.png)
![2-(3,4-dimethoxyphenyl)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B604654.png)
![4-[2-(2-Hydroxybenzylidene)hydrazino]-5-nitrophthalonitrile](/img/structure/B604655.png)

![2-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B604662.png)

![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B604664.png)

![1-(1,3-benzothiazol-2-yl)-4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B604666.png)
![2-{1-[(4-methyl-1-piperazinyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B604667.png)
![2-[1-(2-ethoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604668.png)
